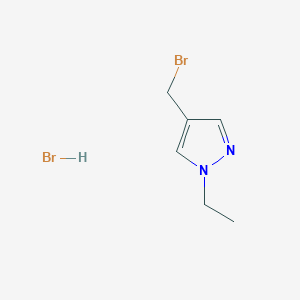![molecular formula C14H19NO3S B2676671 Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-93-8](/img/structure/B2676671.png)
Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate, also known as MCCMT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a member of the thiophene family and is widely used in scientific research for its unique properties and characteristics.
Aplicaciones Científicas De Investigación
Anticonvulsant Enaminones
In pharmacological research, specifically in the development of anticonvulsants, derivatives of this compound have been explored. The crystal structures of certain anticonvulsant enaminones have been determined, providing insights into their potential therapeutic applications (Kubicki et al., 2000).
Fluorescent Probes for Metal Ions
This compound also finds usage in the creation of fluorescent probes for detecting metal ions like Cu2+ and Hg2+ in aqueous solutions. Such applications are critical in environmental monitoring and chemical sensing (Guo et al., 2014).
Genotoxic and Carcinogenic Potentials
Assessing the genotoxic and carcinogenic potentials of thiophene derivatives is crucial for understanding their safe use in various applications. Methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor of articaine, has been studied under this aspect, highlighting the importance of safety in chemical applications (Lepailleur et al., 2014).
Synthesis of Constrained Tryptophan Derivatives
In the field of peptide chemistry, the compound is utilized in synthesizing conformationally constrained tryptophan derivatives. These derivatives are used for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Propiedades
IUPAC Name |
methyl 3-(cyclohexanecarbonylamino)-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-9-8-19-12(14(17)18-2)11(9)15-13(16)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDLXFZILWNWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2CCCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)

![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)